1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)
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Overview
Description
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional building block that has been used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is not fully understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions. The compound has been shown to bind to DNA and inhibit its replication. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have anti-inflammatory and antioxidant properties. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various organic compounds. Additionally, the compound has unique properties that make it useful for the detection of metal ions and inhibition of enzyme activity. However, the compound has limitations in terms of its solubility and toxicity. It is important to use appropriate safety precautions when handling '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in the lab.
Future Directions
There are several future directions for the use of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in scientific research. One potential direction is the development of new organic compounds using '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' as a building block. Additionally, the compound could be further studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Further research is also needed to understand the mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' and its interactions with biomolecules.
Synthesis Methods
The synthesis of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzene with isopropylidene bisphenol in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)'.
Scientific Research Applications
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. The compound has also been used as a cross-linking agent in the preparation of epoxy resins. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been used as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
1544-19-0 |
---|---|
Product Name |
1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene) |
Molecular Formula |
C19H16F8O2 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)-4-[2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H16F8O2/c1-17(2,11-3-7-13(8-4-11)28-18(24,25)15(20)21)12-5-9-14(10-6-12)29-19(26,27)16(22)23/h3-10,15-16H,1-2H3 |
InChI Key |
NILNWNGNABYYHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Other CAS RN |
1544-19-0 |
Origin of Product |
United States |
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